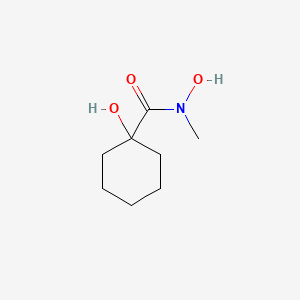![molecular formula C20H15N B14441658 6,11-Dihydro-5h-naphtho[2,1-a]carbazole CAS No. 79074-24-1](/img/structure/B14441658.png)
6,11-Dihydro-5h-naphtho[2,1-a]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,11-Dihydro-5h-naphtho[2,1-a]carbazole is a nitrogen-containing aromatic heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dihydro-5h-naphtho[2,1-a]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Michael addition of 1,4-naphthoquinone with 3,5-diaminobenzoic acid, followed by a Suzuki coupling reaction . The reaction is usually carried out in ethanol under reflux conditions for about 10 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques like column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6,11-Dihydro-5h-naphtho[2,1-a]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroquinone derivatives.
Aplicaciones Científicas De Investigación
6,11-Dihydro-5h-naphtho[2,1-a]carbazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the development of optoelectronic devices due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 6,11-Dihydro-5h-naphtho[2,1-a]carbazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to interfere with cellular redox processes, leading to oxidative stress and apoptosis in cancer cells . The compound’s structure allows it to interact with DNA and proteins, disrupting their normal functions.
Comparación Con Compuestos Similares
Similar Compounds
Carbazole: A parent compound with similar structural features but different electronic properties.
1,4-Naphthoquinone: Shares the naphthoquinone moiety but lacks the carbazole structure.
Polycarbazole: A polymeric form with extended conjugation and different physical properties.
Uniqueness
6,11-Dihydro-5h-naphtho[2,1-a]carbazole is unique due to its combined naphthoquinone and carbazole structures, which confer distinct electronic and biological properties. This makes it a versatile compound for various applications, from materials science to medicine.
Propiedades
Número CAS |
79074-24-1 |
|---|---|
Fórmula molecular |
C20H15N |
Peso molecular |
269.3 g/mol |
Nombre IUPAC |
6,11-dihydro-5H-naphtho[2,1-a]carbazole |
InChI |
InChI=1S/C20H15N/c1-2-6-14-13(5-1)9-10-17-15(14)11-12-18-16-7-3-4-8-19(16)21-20(17)18/h1-10,21H,11-12H2 |
Clave InChI |
DBPZRZKWOVSANT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C3=C1C4=CC=CC=C4C=C3)NC5=CC=CC=C25 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



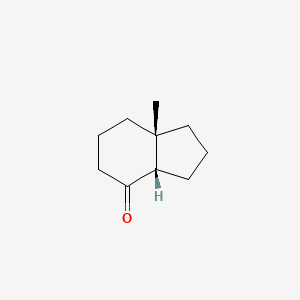


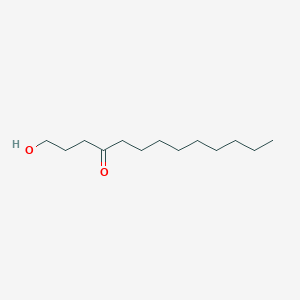
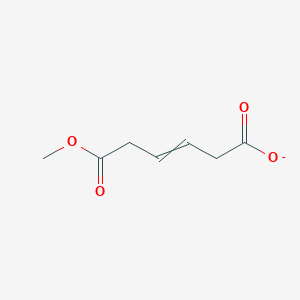
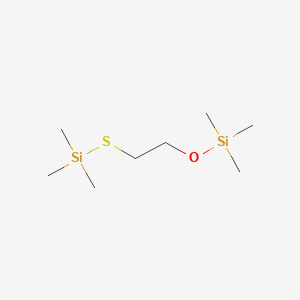
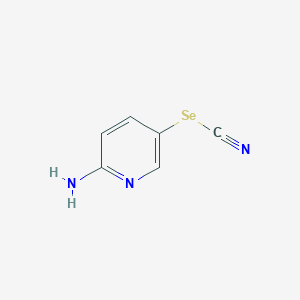

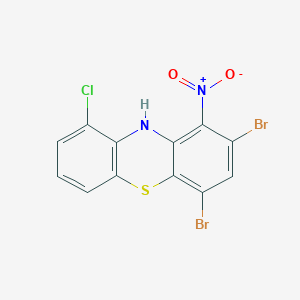
![Benzene, 1-[2-(methylthio)ethoxy]-4-nitro-](/img/structure/B14441633.png)
![4-{[(Trimethylstannyl)oxy]carbonyl}aniline](/img/structure/B14441634.png)
